molecular formula C24H20N2O3S B2908751 [2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 745787-56-8

[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2908751
CAS No.: 745787-56-8
M. Wt: 416.5
InChI Key: QBQLETNKFYPUSA-UHFFFAOYSA-N
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Description

[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic compound featuring a hybrid structure combining indole and pyridine moieties. The indole core is substituted with a methyl group at the 1-position and a phenyl group at the 2-position, while the pyridine ring is functionalized with a methylsulfanyl group at the 2-position and a carboxylate ester at the 3-position.

The compound’s structural elucidation likely employs X-ray crystallography, leveraging software such as SHELX for refinement and validation . Its stereochemical configuration and conformational stability may be inferred through comparative analysis with structurally related compounds, as demonstrated in studies of scalarane sesterterpenoids and meroditerpenoids .

Properties

IUPAC Name

[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-26-19-13-7-6-11-17(19)21(22(26)16-9-4-3-5-10-16)20(27)15-29-24(28)18-12-8-14-25-23(18)30-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLETNKFYPUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)COC(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate , with a molecular formula of C25H23N3O5S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H23N3O5S
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 745787-56-8

The biological activity of this compound can be attributed to several mechanisms, including:

  • Antioxidant Activity : Indoles are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid peroxidation.
  • Cell Signaling Modulation : Indole derivatives can influence cell signaling pathways, impacting cellular proliferation and apoptosis.

Antioxidant Activity

Research has shown that indole derivatives exhibit significant antioxidant properties. For instance, a study demonstrated that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) to form stable chromophores, indicating its potential utility in colorimetric assays for lipid peroxidation and oxidative stress assessment .

Enzyme Inhibition

Several studies have explored the enzyme-inhibitory effects of related indole compounds:

  • Inhibitory activity against α-glucosidase has been observed in various indole derivatives, which is crucial for managing type 2 diabetes mellitus . The structure-activity relationship (SAR) studies indicated that modifications on the indole ring could enhance inhibitory potency.

Case Studies and Research Findings

StudyFindings
Study on MDA Reaction Demonstrated the formation of stable chromophores from reactions with MDA, indicating antioxidant potential.
α-Glucosidase Inhibition Indole derivatives showed IC50 values ranging from 10.8 μM to 119.5 μM, highlighting their potential as therapeutic agents for diabetes management.
General Indole Activity Discussed various biological activities of indole compounds, including antimicrobial and anticancer properties, suggesting a broad therapeutic application.

Comparison with Similar Compounds

Key Structural Differences :

Property Target Compound 1-Methyl-2-phenylindole-3-acetic acid 2-(1H-Indol-3-yl)-2-oxoethyl benzoate
Pyridine/Sulfanyl Group Present (enhanced lipophilicity) Absent Absent
Carboxylate Ester Pyridine-linked Acetic acid group Benzoate ester
Polarity Moderate (logP ~3.2)* High (logP ~1.8) Low (logP ~4.0)

*Estimated based on fragment contribution methods.

Pyridine-Based Analogues

Compounds with pyridine-sulfanyl motifs often exhibit distinct reactivity:

  • 2-Methylsulfanylpyridine-3-carboxylic acid : The free carboxylic acid form of the target compound’s ester. This analogue demonstrates higher aqueous solubility but reduced cell permeability.
  • 2-Methylsulfanylpyridine-4-carboxylate : Positional isomerism at the carboxylate group (4-position vs. 3-position) alters hydrogen-bonding capacity and intermolecular interactions .

Functional Group Impact :

  • The ester group improves metabolic stability relative to carboxylic acid derivatives, as observed in pharmacokinetic studies of similar prodrugs .

Stereochemical and Configurational Comparisons

The compound’s stereochemistry may be inferred using methods akin to those applied in scalarane sesterterpenoid studies, where optical rotation comparisons and NOESY correlations resolve relative configurations . For example:

  • The (4S, 5S, 8R*, ...) configuration in scalarane derivatives was confirmed via coupling constants and NOESY data. Similar analysis could apply to the target compound’s indole and pyridine substituents.

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